BENGHE Validation & Comparative

Check Availability & Pricing

A Comprehensive Guide to Reference Standards
for Lamivudine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lamivudine-13C,15N2,d2

Cat. No.: B12375175

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of reference standards and analytical
methodologies for the identification and quantification of impurities in Lamivudine. Ensuring the
purity of active pharmaceutical ingredients (APIs) like Lamivudine, an antiretroviral medication
used in the treatment of HIV/AIDS and hepatitis B, is critical for drug safety and efficacy. This
document summarizes key quantitative data, details experimental protocols, and visualizes
analytical workflows to aid in the selection of appropriate reference standards and methods for
impurity analysis.

Lamivudine and Its Official Impurities

Lamivudine is a synthetic nucleoside analog, and its impurity profile is well-documented in
major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States
Pharmacopeia (USP).[1][2] These impurities can arise from the manufacturing process,
degradation of the drug substance, or interaction with excipients in the formulation.[3] Below is
a summary of commonly listed Lamivudine impurities.
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) Molecular Weight (
Impurity Name CAS Number Molecular Formula Imol )
g/mo

Lamivudine 134678-17-4 CeH11N303S 229.26

Lamivudine EP
Impurity A/ USP 173829-09-9 CsHoN304S 243.24
Related Compound A

Lamivudine EP
Impurity B 136846-20-3 CsH11N303S 229.26

(Enantiomer)

Lamivudine EP

Impurity C (Salicylic 69-72-7 C7HeOs3 138.12
Acid)
Lamivudine EP

] 134680-32-3 CsH11N30sS 229.26
Impurity D
Lamivudine EP

] ) 71-30-7 CaHsNsO 111.10
Impurity E (Cytosine)
Lamivudine EP

] ) 66-22-8 C4HaN202 112.09
Impurity F (Uracil)
Lamivudine EP

] ) 160552-55-6 CsH11N304S 245.25
Impurity G (S-oxide)
Lamivudine EP
Impurity H (R- 160552-54-5 CsH11N304S 245.25
sulfoxide)
Lamivudine EP

) 145986-07-8 CsH10N204S 230.24
Impurity J
Lamivudine Dimer

1904611-18-2 C17H22N606S2 470.52

Impurity

Comparative Analysis of Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid
Chromatography (UPLC) are the most common analytical techniques for the separation and
quantification of Lamivudine and its impurities.[4][5] The choice of method often depends on
the specific impurities being targeted, required sensitivity, and desired analysis time. Below is a

comparison of several published methods.

Method 3

Method 4

Method 1 Method 2 (RP- .
Parameter (Chiral HPLC) (UPLC-MS/MS)
(UPLC-PDA)[6] HPLC)[7]
[8] [°]
Acquity UPLC )
Lux cellulose-5 Agilent Zorbax
BEH Phenyl C18  Xterra C18 (150
Column (250x 4.6 mm,5 XDB C18 (50 x
(100 x 2.1 mm, X 4.6 mm, 5 um)
pm) 2.1 mm, 3.5 um)
1.7 pm)
A:5mM
Ammonium
A:0.025 M .
] Methanol: Formate with
) Ammonium Methanol: Water ) ] )
Mobile Phase Diethylamine 0.1% Formic
Acetate (pH 3.8), (50:50, v/v) )
(100:0.1, viv) Acid, B:
B: Methanol o
Acetonitrile
(20:80, v/v)
Elution Gradient Isocratic Isocratic Isocratic
Flow Rate 0.5 mL/min 0.6 mL/min 0.5 mL/min 0.120 mL/min
Detection PDA at 277 nm UV at 270 nm PDA MS/MS
Lamivudine:
_ _ 0.12-4.51 ppm, .
Linearity Range o ) 10-50 pg/mL Not specified 2.5-1000 ng/mL
Salicylic Acid:
0.20-3.38 ppm
LOD Not specified 0.01 pg/mL 0.004% Not specified
LOQ Not specified 0.04 pg/mL 0.012% Not specified

Key Application

Impurity profiling
in tablets

Routine QC of
bulk drug and
formulations

Quantification of
enantiomeric

impurity

Simultaneous
guantification in

human plasma
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Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The
following sections provide an overview of the experimental protocols for the compared
methods.

Method 1: UPLC-PDA for Impurity Profiling[6]

o Standard and Sample Preparation: Dissolve the sample in a diluent of ammonium acetate
buffer and methanol (95:5 v/v).

o Chromatographic System: An Acquity UPLC system with a BEH Phenyl C18 column (100 x
2.1 mm, 1.7 um) is used.

» Mobile Phase and Gradient: The mobile phase consists of 0.025 M ammonium acetate buffer
(pH 3.8) and methanol, run in a gradient elution mode.

o Detection: A photodiode array (PDA) detector is set to 277 nm.

e Analysis: The method is validated for specificity, linearity, accuracy, and precision. Forced
degradation studies are performed to demonstrate stability-indicating capabilities.

Method 2: RP-HPLC for Routine Quality Control[7]

» Standard and Sample Preparation: Dissolve the sample in the mobile phase.

o Chromatographic System: A standard HPLC system with an Xterra C18 column (150 x 4.6
mm, 5 um) is employed.

e Mobile Phase: An isocratic mobile phase of methanol and water (50:50, v/v) is used.
e Detection: A UV detector is set at 270 nm.

e Analysis: The method is validated according to ICH guidelines for parameters including
linearity, precision, accuracy, and robustness.

Method 3: Chiral HPLC for Enantiomer Quantification[8]

e Standard and Sample Preparation: Dissolve the sample in the mobile phase.
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e Chromatographic System: A chiral HPLC system with a Lux cellulose-5 column (250 x 4.6
mm, 5 um) is utilized.

» Mobile Phase: An isocratic mobile phase of methanol and diethylamine (100:0.1, v/v) is
used.

o Detection: A PDA detector is used for analysis. | Key Application | Impurity profiling in tablets
| Routine QC of bulk drug and formulations | Quantification of enantiomeric impurity |
Simultaneous quantification in human plasma |

Visualizing Analytical Workflows

Diagrams can effectively illustrate complex processes. The following visualizations, created
using the DOT language, depict a general workflow for Lamivudine impurity analysis and the
relationship between Lamivudine and its key impurities.
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:
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:

Reporting of Results

Click to download full resolution via product page

Caption: General workflow for Lamivudine impurity analysis.
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Oxidation /Stereoisomer Oxidation

Key Related Substances
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(Carboxylic Acid) (Enantiomer) (S-oxide) (R-sulfoxide)

Click to download full resolution via product page

Caption: Relationship between Lamivudine and its key impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [A Comprehensive Guide to Reference Standards for
Lamivudine Impurity Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375175#reference-standards-for-lamivudine-
impurity-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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